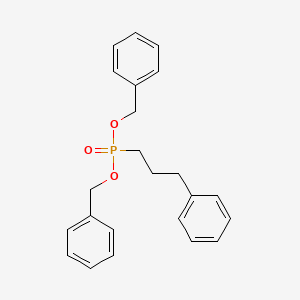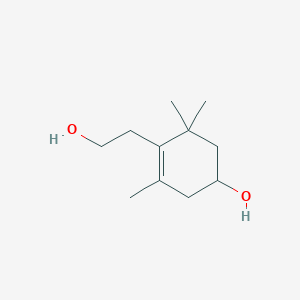
4-(2-Hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol is an organic compound with a unique structure that includes a cyclohexene ring substituted with a hydroxyethyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol typically involves the reaction of a suitable cyclohexene derivative with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the hydroxyethyl group to the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 4-(2-oxoethyl)-3,5,5-trimethylcyclohex-3-en-1-one.
Reduction: Formation of 4-(2-hydroxyethyl)-3,5,5-trimethylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the cyclohexene ring provides structural stability. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)phenol: A phenolic compound with a hydroxyethyl group.
4-(2-Hydroxyethyl)-1,2-benzenediol: A dihydroxybenzene derivative with a hydroxyethyl group.
Uniqueness
4-(2-Hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol is unique due to its cyclohexene ring structure, which imparts distinct chemical and physical properties compared to aromatic compounds like phenols and benzenediols. This uniqueness makes it valuable for specific applications where the cyclohexene ring’s stability and reactivity are advantageous.
Properties
CAS No. |
83646-54-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C11H20O2/c1-8-6-9(13)7-11(2,3)10(8)4-5-12/h9,12-13H,4-7H2,1-3H3 |
InChI Key |
IVKNQEUNEKZPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
phosphanium bromide](/img/structure/B14406416.png)

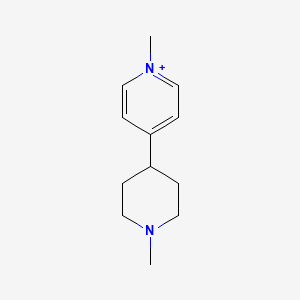
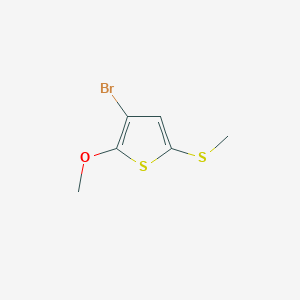
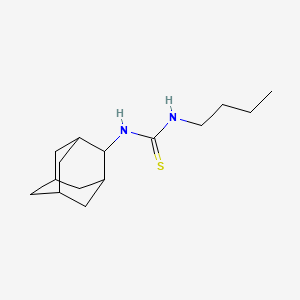
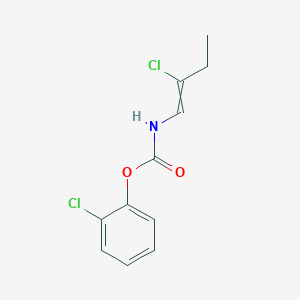
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
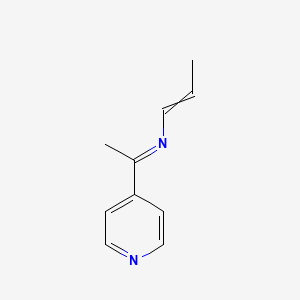
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)


